N'-[4-(1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide
Description
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that features a benzodioxole moiety, a cyano group, and a benzo[h]chromene structure
Properties
IUPAC Name |
N'-[4-(1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-27(2)13-26-24-19(12-25)22(16-8-10-20-21(11-16)29-14-28-20)18-9-7-15-5-3-4-6-17(15)23(18)30-24/h3-11,13,22H,14H2,1-2H3/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLDLBXDBIYMZ-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and benzo[h]chromene intermediates, followed by the introduction of the cyano group and the final coupling with N,N-dimethylmethanimidamide under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide has potential applications as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The benzodioxole and benzo[h]chromene moieties allow the compound to bind to enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
Compared to these similar compounds, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide stands out due to its unique combination of functional groups and structural features. The presence of the cyano group and the specific arrangement of the benzodioxole and benzo[h]chromene moieties confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N'-[4-(1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by the presence of a benzodioxole moiety , a cyano group , and a benzochromene framework . This structural diversity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 860784-59-4 |
| Molecular Formula | C20H18N2O3 |
| Molecular Weight | 346.37 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of various derivatives of compounds related to this compound. For instance, compounds with similar structural motifs have been tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods.
Case Study Findings:
-
In vitro Studies:
- Compounds demonstrated IC50 values ranging from 0.85 μM to 6.75 μM across different cell lines.
- Notably, compound derivatives showed higher activity in 2D assays compared to 3D assays, indicating that the microenvironment significantly affects their efficacy.
-
Mechanism of Action:
- The mechanism is thought to involve the inhibition of specific kinases that are crucial for cell proliferation and survival.
- Binding studies suggest that these compounds may interact with DNA, particularly within the minor groove, disrupting replication processes.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Testing against Gram-positive and Gram-negative bacteria revealed promising results.
Antimicrobial Testing Results:
- Compounds exhibited varying degrees of activity against Escherichia coli and Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) values indicated effective antibacterial action, although further studies are needed to confirm these findings across broader microbial strains.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antitumor Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| Compound A (similar structure) | 5.13 (HCC827) | 32 (E. coli) |
| Compound B (related derivative) | 6.48 (NCI-H358) | 16 (S. aureus) |
| N'-[4-(1,3-benzodioxol-5-yl)-3-cyano...] | 0.85 (A549) | 8 (E. coli) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
